The synthesis of M344 involves several key steps that typically include the formation of the core benzamide structure followed by the introduction of functional groups necessary for its biological activity. While specific synthetic routes may vary, the general approach often includes:
Technical details regarding the specific reagents and conditions used in these reactions are often proprietary or detailed in specialized chemical literature.
M344's molecular structure features a benzamide backbone with a dimethylamino group and a hydroxyamino substituent on a heptyl chain. The presence of these functional groups contributes to its selectivity and potency as an HDAC inhibitor.
Crystallographic studies have provided insights into its three-dimensional structure, revealing how M344 interacts with HDAC enzymes at the atomic level .
M344 primarily acts through its inhibition of histone deacetylases, specifically targeting HDAC6 with an inhibitory concentration (IC50) of approximately 14 nM, while showing less potency against HDAC1 (IC50 ~46 nM). This selective inhibition leads to increased acetylation of histones and non-histone proteins, which is crucial for modulating gene expression related to cell cycle regulation and apoptosis.
In addition to its role as an HDAC inhibitor, M344 has been shown to enhance the sensitivity of cancer cells to radiation therapy and promote apoptosis in various cancer cell lines, including ovarian and endometrial cancers .
The mechanism by which M344 exerts its effects involves the inhibition of histone deacetylases, leading to an accumulation of acetylated proteins within the cell. This process can alter gene expression patterns that are critical for cell survival and proliferation.
Data from studies indicate that M344's ability to modify these pathways contributes significantly to its potential therapeutic effects against various cancers .
M344 exhibits several notable physical and chemical properties:
These properties are essential for its use in biological experiments where solubility can affect bioavailability and efficacy .
M344 has several scientific applications primarily in cancer research due to its role as a histone deacetylase inhibitor:
M344 (CAS 251456-60-7) is a hydroxamate-based inhibitor with the chemical name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide and a molecular weight of 307.39 g/mol. Its structure comprises three key domains: (1) a dimethylaminophenyl cap group that interacts with the surface rim of histone deacetylase (HDAC) catalytic pockets; (2) a linear 7-carbon aliphatic linker; and (3) a terminal hydroxamic acid moiety that chelates the zinc ion (Zn²⁺) within the HDAC active site. This design enables potent inhibition of zinc-dependent HDACs, with a reported IC₅₀ of 100 nM against generic HDAC activity in enzymatic assays using radioactively labeled chicken core histones as substrates [1] [6] [8].
The hydroxamate group forms critical bidentate interactions with the Zn²⁺ ion, while the benzamide moiety participates in hydrophobic contacts with the enzyme’s surface topology. The extended alkyl linker facilitates optimal positioning within the hydrophobic catalytic tunnel of HDAC isoforms [3] [8]. In vitro studies confirm M344 induces histone hyperacetylation and terminal cell differentiation at submicromolar concentrations (0.5–5 μM), validating its functional engagement with HDAC targets [1] [6].
Table 1: Physicochemical Properties of M344
Property | Value |
---|---|
Chemical Formula | C₁₆H₂₅N₃O₃ |
Molecular Weight | 307.39 g/mol |
CAS Number | 251456-60-7 |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO |
Zinc-Binding Group | Hydroxamic acid |
M344 demonstrates broad but non-uniform activity across HDAC isoforms, with notable potency against HDAC6 (Class IIb) and variable effects on Class I enzymes:
Table 2: HDAC Isoform Inhibition Profile of M344
HDAC Class | Isoform | Subcellular Localization | Reported IC₅₀ (μM) |
---|---|---|---|
Class I | HDAC1 | Nucleus | 0.21–0.65 |
HDAC2 | Nucleus | 0.63–1.2 | |
HDAC3 | Nucleus/Cytoplasm | 0.7–2.3 | |
HDAC8 | Nucleus/Cytoplasm | >10 | |
Class IIb | HDAC6 | Cytoplasm | ≤0.1 |
Functional cellular effects align with this profile:
Solubility and Formulation:M344 exhibits poor aqueous solubility but is highly soluble in organic solvents:
Metabolic Stability:
Metabolic Pathways:While detailed metabolite studies for M344 are sparse in the literature, its hydroxamate moiety is susceptible to enzymatic reduction (e.g., via aldehyde oxidase) or hydrolysis, potentially generating:
Table 3: Solubility and Stability Properties of M344
Property | Value/Status |
---|---|
Aqueous Solubility | Insoluble |
DMSO Solubility | 62 mg/mL (201.7 mM) |
Plasma Protein Binding | >99% (human, rat, mouse, dog, monkey) |
Metabolic Stability (HLMs) | t₁/₂ = 216 min; CLᵢₙₜ = 6.6 mL/min/kg |
Primary Metabolic Pathways | Phase I hydrolysis/reduction (inferred) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7